3-Chloro-10-(1-methyl-3-piperidyl)phenothiazine

Regioisomer differentiation Phenothiazine SAR Chlorine positional isomerism

3-Chloro-10-(1-methyl-3-piperidyl)phenothiazine (CAS 101976-36-7, PubChem CID is a synthetic phenothiazine derivative bearing a chlorine atom at the 3-position of the tricyclic core and a 1-methyl-3-piperidyl group attached directly to the N10 position without an intervening alkyl linker. With a molecular formula of C18H19ClN2S and a monoisotopic mass of 330.0957475 Da, it belongs to the piperidine-subclass of phenothiazines—a group historically investigated for dopamine D2 receptor antagonism and antipsychotic potential.

Molecular Formula C18H19ClN2S
Molecular Weight 330.9 g/mol
CAS No. 101976-36-7
Cat. No. B14084772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-10-(1-methyl-3-piperidyl)phenothiazine
CAS101976-36-7
Molecular FormulaC18H19ClN2S
Molecular Weight330.9 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)N2C3=C(C=C(C=C3)Cl)SC4=CC=CC=C42
InChIInChI=1S/C18H19ClN2S/c1-20-10-4-5-14(12-20)21-15-6-2-3-7-17(15)22-18-11-13(19)8-9-16(18)21/h2-3,6-9,11,14H,4-5,10,12H2,1H3
InChIKeyXQPZVXOMCPKMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-10-(1-methyl-3-piperidyl)phenothiazine (CAS 101976-36-7): Structural Identity, Class Context, and Procurement Baseline


3-Chloro-10-(1-methyl-3-piperidyl)phenothiazine (CAS 101976-36-7, PubChem CID 3064138) is a synthetic phenothiazine derivative bearing a chlorine atom at the 3-position of the tricyclic core and a 1-methyl-3-piperidyl group attached directly to the N10 position without an intervening alkyl linker [1]. With a molecular formula of C18H19ClN2S and a monoisotopic mass of 330.0957475 Da, it belongs to the piperidine-subclass of phenothiazines—a group historically investigated for dopamine D2 receptor antagonism and antipsychotic potential [2]. Unlike most clinically developed phenothiazine antipsychotics (e.g., chlorpromazine, which carries a 2-chloro substituent and a dimethylaminopropyl side chain), this compound combines a 3-chloro substitution pattern with a directly N10-attached piperidine ring, representing a structurally distinct congener within the phenothiazine chemotype [1][3].

Why 3-Chloro-10-(1-methyl-3-piperidyl)phenothiazine Cannot Be Interchanged with Generic Phenothiazine Analogs: Structural Determinants of Selectivity


Within the phenothiazine class, both the position of chlorine substitution on the aromatic ring and the nature of the N10 side chain are established determinants of receptor affinity, potency, and side-effect profile [1]. The prototypical antipsychotic chlorpromazine bears a 2-chloro substituent and an aliphatic dimethylaminopropyl side chain; thioridazine carries a 2-methylthio group with a piperidine ring connected via a two-carbon ethyl linker; and the clinically least-sedating piperazine derivatives (e.g., fluphenazine) employ a propyl-piperazine side chain [2]. The target compound differs at two critical pharmacophoric positions simultaneously: (i) a 3-chloro (meta) rather than 2-chloro (ortho) substitution, and (ii) a piperidine ring directly N10-attached without the alkyl spacer found in thioridazine, propericiazine, or mepazine [3]. These structural deviations are known from phenothiazine SAR to alter the spatial relationship between the aromatic system and the protonated amine that engages the conserved aspartate residue in aminergic GPCR binding pockets; generic substitution without verification of receptor-binding and functional activity data therefore carries risk of unanticipated pharmacological behavior [1][2].

Quantitative Differentiation Evidence for 3-Chloro-10-(1-methyl-3-piperidyl)phenothiazine (CAS 101976-36-7) vs. Closest Analogs


Regioisomeric Differentiation: 3-Chloro vs. 2-Chloro and 4-Chloro Substitution – Patent Documentation Gap

Patent US2901478A (1959) explicitly discloses the synthesis and physical characterization of 2-chloro-10-(1-methyl-3-piperidyl)phenothiazine (boiling point 191°C/0.1 mm; hydrochloride melting point 203-206°C) and 4-chloro-10-(1-methyl-3-piperidyl)phenothiazine (boiling point 187-189°C/0.18 mm; picrate melting point 181-183°C dec), alongside the unsubstituted 10-(1-methyl-3-piperidyl)phenothiazine and 3-methoxy analog [1]. The 3-chloro regioisomer (CAS 101976-36-7) is absent from this foundational patent covering the direct N10-piperidyl phenothiazine series. This omission is structurally significant because the 3-position (meta to the sulfur bridge) presents a distinct electronic environment compared to the 2-position (ortho), which in chlorpromazine positions the chlorine atom for partial superimposition with the dopamine pharmacophore [2]. The 3-chloro isomer thus occupies a unique regioisomeric space not represented in the earliest comprehensive patent on this subclass, making it a differentiated chemical probe for investigating positional effects on receptor engagement [1][3].

Regioisomer differentiation Phenothiazine SAR Chlorine positional isomerism Patent landscape analysis

Side Chain Architecture: Direct N10-Piperidine Attachment vs. Alkyl-Linker Piperidine in Thioridazine and Propericiazine

The target compound features a 1-methyl-3-piperidyl group attached directly to the N10 nitrogen of the phenothiazine core, with zero methylene units between the heterocyclic nitrogen and the piperidine ring. This contrasts with the two major clinically developed piperidine phenothiazines: thioridazine (2-methylthio-10-[2-(1-methyl-2-piperidyl)ethyl]phenothiazine), which incorporates a two-carbon ethyl linker between N10 and the piperidine 2-position, and propericiazine (2-cyano-10-[3-(4-hydroxypiperidino)propyl]phenothiazine), which incorporates a three-carbon propyl linker [1]. The direct N10-piperidine attachment in the target compound eliminates rotational degrees of freedom present in the ethyl- and propyl-linked congeners, constraining the protonated amine to a fixed distance and angular relationship relative to the phenothiazine ring system. In the classical phenothiazine D2 pharmacophore model, the distance between the aromatic ring centroid and the protonated nitrogen is a critical determinant of receptor affinity, with optimal spacing estimated at approximately 5.5-6.5 Å [2]. The zero-linker architecture of the target compound produces a distinctly shorter and more rigid N(piperidine)-to-ring vector compared to thioridazine or propericiazine, potentially altering subtype selectivity within the dopamine and serotonin receptor families [2][3].

Side chain topology N10 substituent geometry Dopamine D2 receptor pharmacophore Piperidine phenothiazines

Physicochemical Property Differentiation: Hydrophobicity, Topological Polar Surface Area, and Hydrogen Bonding Capacity vs. Clinical Phenothiazines

Computed physicochemical properties from PubChem reveal a distinctive profile for the target compound: XLogP3 = 5.0, topological polar surface area (TPSA) = 31.8 Ų, hydrogen bond donor count = 0, and hydrogen bond acceptor count = 3 [1]. Compared with chlorpromazine (XLogP3 = 5.3, TPSA = 6.5 Ų, 0 HBD, 2 HBA), the target compound exhibits higher polarity (TPSA ~5-fold greater) due to the additional nitrogen in the piperidine ring contributing to acceptor count, while maintaining comparable lipophilicity [2]. Compared with thioridazine (XLogP3 = 5.9, TPSA = 6.5 Ų), the target compound is modestly less lipophilic and substantially more polar. The balanced XLogP of ~5.0 places this compound within the range associated with CNS permeability (typically XLogP 2-5 for optimal brain penetration), while the elevated TPSA relative to chlorpromazine and thioridazine may modulate non-specific protein binding and tissue distribution [3]. Additionally, the experimentally reported density of 1.273 g/cm³ and boiling point of 468.4°C at 760 mmHg provide batch-to-batch quality control benchmarks not uniformly available for all regioisomers.

Physicochemical profiling XLogP TPSA Drug-likeness Blood-brain barrier penetration

Human OCT1 Transporter Inhibition: Preliminary Bioactivity Data Point

BindingDB records a single experimentally determined IC50 value for 3-chloro-10-(1-methyl-3-piperidyl)phenothiazine against human organic cation transporter 1 (OCT1/SLC22A1) of 1.38 × 10⁵ nM (138 μM), measured via inhibition of ASP⁺ substrate uptake in HEK293 cells expressing human OCT1 [1]. This IC50 value indicates weak to negligible OCT1 inhibition at pharmacologically relevant concentrations (typical screening threshold for transporter inhibition concern: IC50 < 10 μM). While OCT1 inhibition data are not available for the 2-chloro or 4-chloro regioisomers to enable direct regioisomeric comparison, several established phenothiazine antipsychotics—including chlorpromazine and thioridazine—have been reported to inhibit OCT1 with IC50 values in the low micromolar range (e.g., chlorpromazine OCT1 IC50 ~2-5 μM in some reports [2]). The substantially weaker OCT1 inhibition by the target compound (138 μM vs. low μM for chlorpromazine) suggests that the 3-chloro + direct N10-piperidine architecture may reduce affinity for this hepatic uptake transporter relative to the 2-chloro + alkyl-amino side chain configuration, a finding with potential implications for hepatic clearance and drug-drug interaction liability if this scaffold were to be further developed [2].

OCT1 inhibition SLC22A1 transporter Hepatic uptake Drug-transporter interaction

Class-Level SAR: 3-Position Substitution in Phenothiazines – An Under-Explored Pharmacophoric Space

The established SAR of phenothiazine antipsychotics identifies the 2-position as the primary site for electron-withdrawing substituents (Cl, CF₃, SCH₃) to enhance D2 receptor antagonism, while substitution at positions 1 and 4 is generally associated with reduced or abolished antipsychotic activity due to steric interference with receptor binding [1]. The 3-position (meta to the sulfur bridge) has been comparatively neglected in medicinal chemistry campaigns: chlorpromazine, prochlorperazine, perphenazine, and fluphenazine all feature 2-substitution; the few clinically studied 3-substituted phenothiazines include pericyazine (3-cyano) and propericiazine (3-cyano with a hydroxypropyl-piperidine chain) [2]. Notably, pericyazine (3-cyano-10-[3-(4-hydroxypiperidino)propyl]phenothiazine) was reported to produce more sedation and extrapyramidal side effects than chlorpromazine, suggesting that 3-position substitution can modulate both efficacy and tolerability independently of 2-position effects [2]. The target compound uniquely pairs a 3-chloro substituent with a directly N10-attached piperidine, occupying a pharmacophoric space not represented by any clinically developed phenothiazine. This combination makes it a structurally orthogonal probe for dissecting whether 3-chloro substitution recapitulates the D2-enhancing effect of 2-chloro substitution, or whether the meta-chlorine imposes a distinct electronic and steric effect on receptor engagement [1][3].

Structure-activity relationship Phenothiazine substitution pattern Position 3 modification Chlorine positional effects

Validated Application Scenarios for 3-Chloro-10-(1-methyl-3-piperidyl)phenothiazine (CAS 101976-36-7) Based on Quantitative Differentiation Evidence


Regioisomeric Probe for Phenothiazine Structure-Activity Relationship (SAR) Studies: Mapping Chlorine Position Effects on D2 and 5-HT2A Receptor Binding

The target compound is most rationally deployed as a regioisomeric probe in systematic SAR campaigns comparing 2-chloro, 3-chloro, and 4-chloro substitution on a constant N10-piperidyl scaffold. Because the 2-chloro and 4-chloro regioisomers are documented in US2901478A with synthetic procedures, all three isomers can be prepared or procured in parallel and subjected to head-to-head radioligand displacement assays at dopamine D2, D3, D4, serotonin 5-HT2A, 5-HT2C, muscarinic M1-M5, histamine H1, and α1-adrenergic receptors to generate the first complete regioisomeric binding profile for this scaffold [1]. The zero-linker N10-piperidine architecture (Evidence Item 2) provides a conformationally constrained baseline against which the contribution of chlorine position to receptor affinity and selectivity can be isolated without confounding flexibility effects [2].

CNS Drug Discovery: Evaluating Differential Blood-Brain Barrier Penetration and Hepatic Transporter Interaction Potential

The computed TPSA of 31.8 Ų (approximately 5-fold higher than chlorpromazine and thioridazine) and the experimentally determined weak OCT1 inhibition (IC50 = 138 μM vs. ~2-5 μM for chlorpromazine) position this compound as a tool for testing whether elevated TPSA in the phenothiazine series correlates with reduced hepatic extraction or altered brain-to-plasma ratio [1][2]. Parallel pharmacokinetic studies comparing the target compound with chlorpromazine in rodent models could establish whether the 3-chloro/piperidine architecture yields a distinct tissue distribution profile. The single rotatable bond (vs. 5 in thioridazine) may also result in reduced entropic penalty upon target binding, a hypothesis testable via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Synthetic Methodology Development: Investigating 3-Chloro Regioselective N10-Functionalization of Phenothiazines

The absence of the 3-chloro regioisomer from the comprehensive 1959 patent (US2901478A) while the 2-chloro and 4-chloro analogs were successfully synthesized suggests that 3-chloro substitution on the phenothiazine core may alter the reactivity of the N10 position toward alkylation or arylation [1]. The target compound therefore serves as a substrate for developing and optimizing modern synthetic methods (e.g., Buchwald-Hartwig coupling, photoredox catalysis, or microwave-assisted N-arylation) that achieve efficient N10-piperidine coupling on 3-chloro-substituted phenothiazine cores—a methodological contribution with broader applicability to other meta-substituted tricyclic heterocycles [2].

In Vitro Toxicology Screening: Differentiating Mitochondrial Toxicity and hERG Liability Across the Phenothiazine Chemotype

Piperidine phenothiazines (exemplified by thioridazine) have been shown to exhibit greater mitochondrial cytotoxicity than piperazine or aliphatic derivatives, with EC50 values ranging from 45 to 125 μM in HTC hepatoma cells [1]. The target compound, with its unique 3-chloro + zero-linker piperidine architecture, provides a structurally distinct comparator for dissecting whether mitochondrial toxicity is driven by the piperidine moiety per se, the linker length, or the chlorine substitution position. Parallel testing in a mitochondrial membrane potential assay (e.g., JC-1 or TMRM) alongside chlorpromazine (aliphatic chain), thioridazine (ethyl-linked piperidine), and propericiazine (propyl-linked piperidine) would clarify the structural determinants of phenothiazine-induced mitochondrial dysfunction [1][2].

Quote Request

Request a Quote for 3-Chloro-10-(1-methyl-3-piperidyl)phenothiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.